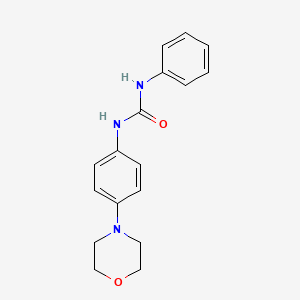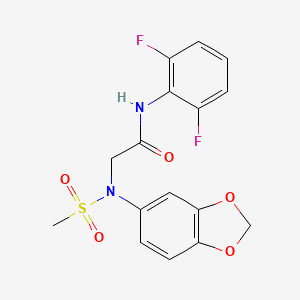
1-(4-Morpholin-4-ylphenyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Morpholin-4-ylphenyl)-3-phenylurea is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a phenylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Morpholin-4-ylphenyl)-3-phenylurea typically involves the reaction of 4-(4-aminophenyl)morpholine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate urea derivative, which is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Morpholin-4-ylphenyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Nitric acid, halogens; reactions are conducted in the presence of catalysts or under acidic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as nitro compounds or hydroxylated products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives, such as nitrophenyl or halophenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Morpholin-4-ylphenyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
1-(4-Morpholin-4-ylphenyl)-3-phenylurea can be compared with other similar compounds, such as:
1-(4-Morpholin-4-ylphenyl)-3-(4-nitrophenyl)urea: Similar structure but with a nitro group, which may alter its chemical reactivity and biological activity.
1-(4-Morpholin-4-ylphenyl)-3-(4-chlorophenyl)urea:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-(4-morpholin-4-ylphenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(18-14-4-2-1-3-5-14)19-15-6-8-16(9-7-15)20-10-12-22-13-11-20/h1-9H,10-13H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUPYJBWGDFHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5537841.png)
![4-chloro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5537847.png)
![4,11,12,13-tetramethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B5537851.png)
![4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5537860.png)
![1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine](/img/structure/B5537862.png)
![(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)
![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)

![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)


![2-(azepan-1-yl)-N-[(E)-(2,4-difluorophenyl)methylideneamino]acetamide](/img/structure/B5537941.png)
